molecular formula C8H14N4O3 B1491953 2-Azido-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one CAS No. 2098077-04-2

2-Azido-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one

Cat. No. B1491953
CAS RN: 2098077-04-2
M. Wt: 214.22 g/mol
InChI Key: JPXTWSNUCHHGIT-UHFFFAOYSA-N
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Description

2-Azido-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one (2-AEPO) is an organic compound with a molecular weight of 269.25 g/mol. It is a colorless solid with a melting point of 140-142°C and a boiling point of 307°C. 2-AEPO is a derivative of the amino acid L-proline, and has a wide range of applications in scientific research.

Scientific Research Applications

Synthesis and Structural Studies

Compounds with azido groups and pyrrolidinyl moieties, similar to "2-Azido-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one," are often subjects of synthetic chemistry research, focusing on creating novel structures with potential applications in material science, catalysis, and as ligands for metal complexes. For example, research on azido-bridged transition metal compounds explores the synthesis, structure, and magnetic properties of novel materials (Li et al., 2008).

Magnetic Properties and Material Science

Azido compounds are also investigated for their role in forming complexes with interesting magnetic properties, such as ferromagnetism and antiferromagnetism, which are of interest in material science and information storage technologies. Studies on cobalt(II) compounds with azido ligands and flexible coligands have contributed to the understanding of the structural factors influencing magnetic coupling in such systems (Ru-Yin Li et al., 2008).

Photoredox Catalysis

Compounds with azido groups participate in photoredox reactions, offering pathways to construct new C-N bonds and synthesize nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. Research in this area demonstrates the utility of azides in alkene difunctionalization reactions under visible light photoredox catalysis (Yang et al., 2020).

Heterocyclic Chemistry

Azido compounds are intermediates in the synthesis of heterocycles, such as pyrrolidines, which are important in medicinal chemistry. The azido group can undergo transformation to introduce nitrogen atoms into rings, facilitating the construction of complex heterocyclic structures (Kamal et al., 2004).

properties

IUPAC Name

2-azido-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3/c1-2-15-7-5-12(4-6(7)13)8(14)3-10-11-9/h6-7,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXTWSNUCHHGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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